![molecular formula C13H18N2O B2696692 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one CAS No. 1338967-48-8](/img/structure/B2696692.png)
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
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Description
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the group of new psychoactive substances (NPS) that are designed to mimic the effects of natural cannabinoids, such as THC (tetrahydrocannabinol).
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline (THIQ) derivatives, including 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one, have been studied extensively for various therapeutic activities. Initially recognized for their neurotoxicity, THIQ compounds have evolved in drug discovery, notably for cancer and central nervous system (CNS) diseases. The US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas marks a significant milestone in anticancer drug discovery. These compounds show promise for infectious diseases such as malaria, tuberculosis, and HIV, highlighting their potential as novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one, have emerged as significant contributors to modern therapeutics. They exhibit a wide range of biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This broad spectrum of pharmacological importance underlines the versatility of isoquinoline compounds in developing low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Antimicrobial Potential of Chitosan
Though not directly related to 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one, it's noteworthy that compounds like chitosan exhibit antimicrobial potential. This highlights the broader scope of research into compounds with similar structures or functionalities for antimicrobial uses. Chitosan’s unique chemical structure and high charge density contribute to its extensive applications, including antimicrobial systems, emphasizing the importance of understanding the mechanisms of antimicrobial activity for better utilization and optimization of similar compounds (Raafat & Sahl, 2009).
Insights into 8-Hydroxyquinolines
8-Hydroxyquinoline and its derivatives, which share structural similarities with 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one, have been identified for their significant biological activities. Their ability to detect various metal ions and anions and their medicinal chemistry applications in treating diseases such as cancer and neurodegenerative disorders underline the importance of such compounds. The metal chelation properties further enhance their potential as drug candidates, demonstrating the diversity and translational potential of compounds within this chemical class for therapeutic targets (Gupta et al., 2021).
properties
IUPAC Name |
1-(4-amino-3,4-dihydro-2H-quinolin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-5-13(16)15-9-8-11(14)10-6-3-4-7-12(10)15/h3-4,6-7,11H,2,5,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAVLOXGTDFOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(C2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one | |
CAS RN |
1338967-48-8 |
Source
|
Record name | 1-(4-amino-3,4-dihydroquinolin-1(2H)-yl)butan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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